methyl 2-({[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate
Overview
Description
Methyl 2-({[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of methyl 2-({[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps. The general synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of the ethoxy group: This step involves the ethylation of the benzimidazole core using ethyl iodide in the presence of a base.
Thioether formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Acetylation: The resulting compound is acetylated using acetic anhydride.
Formation of the final product: The acetylated compound is then reacted with methyl 2-aminobenzoate under appropriate conditions to yield the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
Methyl 2-({[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux . Major products formed from these reactions include sulfoxides, sulfones, and substituted benzimidazole derivatives .
Scientific Research Applications
Methyl 2-({[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-({[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation . This leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may inhibit enzymes involved in DNA replication and repair, further contributing to its anticancer effects .
Comparison with Similar Compounds
Methyl 2-({[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)benzoate can be compared with other benzimidazole derivatives such as:
- Ethyl 4-methyl-2-({[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate .
- Ethyl 2-({[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate .
These compounds share similar structural features but differ in their substituents and functional groups, which can affect their pharmacological properties and applications . The unique combination of the ethoxy group and the benzoate moiety in this compound may contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
methyl 2-[[2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-3-26-12-8-9-15-16(10-12)22-19(21-15)27-11-17(23)20-14-7-5-4-6-13(14)18(24)25-2/h4-10H,3,11H2,1-2H3,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTMKVYROJWYEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC=C3C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.